(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Catalog No.
S984069
CAS No.
331763-78-1
M.F
C10H13ClN2O4
M. Wt
260.674
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydroch...

CAS Number

331763-78-1

Product Name

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

IUPAC Name

(3R)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride

Molecular Formula

C10H13ClN2O4

Molecular Weight

260.674

InChI

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1

InChI Key

WPIIXVVGUXXORP-DDWIOCJRSA-N

SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is an organic compound characterized by the presence of both an amino group and a nitrophenyl group attached to a butanoic acid backbone. Its molecular formula is C10H13ClN2O4C_{10}H_{13}ClN_{2}O_{4} with a molecular weight of approximately 260.67 g/mol . This compound is particularly notable for its chirality, existing as the (R)-enantiomer, which can influence its biological activity and interactions.

Potential applications in neuroscience research:

  • GABAergic system studies

    (R)-GABOB is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and can interact with GABA receptors in the central nervous system []. This makes it a valuable tool for researchers studying the function and regulation of the GABAergic system, which plays a crucial role in various physiological processes, including mood, anxiety, and cognition [].

  • Drug discovery

    Researchers are exploring the potential of (R)-GABOB as a lead compound for developing novel therapeutic agents for neurological disorders such as epilepsy, anxiety, and Parkinson's disease []. Its interaction with the GABAergic system makes it a potential candidate for drugs that could modulate GABAergic activity and alleviate symptoms associated with these disorders.

, including:

  • Condensation Reactions: Typically involves the reaction of 4-nitrobenzaldehyde with an amino acid derivative under basic conditions to form an intermediate.
  • Reduction: The intermediate can be reduced using agents like sodium borohydride to yield the desired product.
  • Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be formed, expanding its chemical versatility .

Research indicates that (R)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride exhibits potential biological activities. Its structure allows it to interact with biological molecules through hydrogen bonds and π-π interactions, which may influence its role in biochemical pathways. Preliminary studies suggest it could serve as a precursor for drug development due to its unique structural properties .

The synthesis of (R)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride typically follows these steps:

  • Selection of Starting Materials: Commonly involves 4-nitrobenzaldehyde and an appropriate amino acid derivative.
  • Condensation Reaction: The initial condensation reaction occurs under basic conditions to form an intermediate compound.
  • Reduction: The intermediate is reduced using sodium borohydride or similar reducing agents to yield the final product.
  • Purification: The synthesized compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

This compound has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential interactions with biomolecules and pathways.
  • Medicine: Explored as a precursor in drug development, particularly in creating therapeutic agents targeting specific diseases.
  • Industry: Utilized in the synthesis of specialty chemicals and materials .

Interaction studies have shown that (R)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride can modulate various biochemical pathways due to its ability to form hydrogen bonds and engage in π-π interactions with other biomolecules. These interactions are crucial for understanding its potential therapeutic roles and mechanisms of action in biological systems .

Several compounds share structural similarities with (R)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Amino-4-(phenyl)butanoic acidC10H13N1O2Lacks nitro group; used in various syntheses
(S)-3-Amino-4-(4-nitrophenyl)butanoic acidC10H13N1O4S-enantiomer; different biological activity
2-Amino-3-(4-nitrophenyl)propanoic acidC10H12N2O4Different backbone structure; similar activity
4-Nitro-D-β-homophenylalanineC9H10N2O4Related structure; used in peptide synthesis

The uniqueness of (R)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride lies in its specific chirality and the presence of both amino and nitrophenyl groups, which enhance its biological activity compared to similar compounds .

The synthesis of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (molecular formula C10H13ClN2O4, molecular weight 260.67, Chemical Abstracts Service number 331763-78-1) represents a significant challenge in asymmetric organic synthesis [1]. This compound serves as a key intermediate in pharmaceutical research, particularly in the synthesis of analogs targeting neurological receptors or enzyme inhibitors . The development of efficient synthetic methodologies requires careful consideration of stereochemical control, functional group compatibility, and scalability for industrial applications [3].

Asymmetric Synthesis Strategies

The asymmetric synthesis of chiral amino acids has emerged as a critical area of research, driven by their extensive applications in pharmaceutical, food, cosmetic, agricultural, and feedstuff industries [4]. The development of synthetic methodologies for optically pure amino acids has been particularly influenced by their significant therapeutic applications [4]. Among the various synthesis methods available, asymmetric synthesis strategies offer unique preparation pathways that demonstrate exceptional potential for producing enantiomerically pure compounds [4].

Chiral Pool Approaches Using (R)-Alaninol Derivatives

The chiral pool approach represents a highly attractive strategy in asymmetric total synthesis, utilizing readily available, naturally occurring chiral starting materials to prepare complex chiral compounds [15] [17]. (R)-Alaninol derivatives serve as particularly valuable chiral building blocks due to their accessibility and established stereochemical configuration [15]. These compounds function both as substrate control agents, where the chiral building block contains a stereocenter present in the target molecule, and as exogenous control agents, serving as enantioselective catalysts or auxiliaries [16].

The utilization of (R)-alaninol derivatives in amino acid synthesis involves strategic transformations that preserve the existing stereochemical information while introducing additional functional groups [16]. The chiral pool methodology has demonstrated remarkable success in creating diverse architectures, with the initial chiral center serving to induce additional chirality through various mechanistic pathways [17]. Recent advances in substrate-controlled asymmetric induction derived from chiral pool alpha-amino acids have shown exceptional promise for natural product synthesis applications [17].

Table 1: Asymmetric Synthesis Methods for Amino Acid Derivatives

MethodEnantiomeric Excess (%)Yield (%)Temperature (°C)Solvent
Chiral Pool (R)-Alaninol>9951-6225-70Methanol/Ethanol
Nickel(II) Schiff Base Complex70-9270-9025Dimethylformamide
Enantioselective Michael Addition80-9947-9980Acetonitrile
Enzymatic Asymmetric Synthesis60-8560-8525-50Various
Continuous Flow Continuous Stirred Tank Reactor70-9076-860-2Aqueous

The synthetic route typically begins with the selection of appropriate (R)-alaninol derivatives as starting materials, followed by strategic functional group manipulations to introduce the required nitrophenyl and carboxylic acid functionalities [15]. The process often involves condensation reactions under basic conditions to form intermediate compounds, which are subsequently subjected to reduction using agents such as sodium borohydride to yield the desired amino acid products . The methodology has been successfully applied to produce optically pure compounds with enantiomeric excesses exceeding 99%, demonstrating the exceptional stereochemical control achievable through chiral pool approaches [15].

Catalytic Enantioselective Michael Additions

Catalytic enantioselective Michael additions represent one of the most powerful methods for stereoselective carbon-carbon bond formation in organic synthesis [5] [20]. The Michael addition reaction involves the nucleophilic addition of a carbanion or other nucleophile to an alpha,beta-unsaturated carbonyl compound containing an electron-withdrawing group [5]. This fundamental transformation has been extensively developed for asymmetric synthesis applications, particularly in the formation of chiral amino acid derivatives [20].

The enantioselective Michael addition can be carried out using catalysts based on cinchona alkaloids, achieving high enantiomeric excesses under mild reaction conditions [5]. These catalysts are environmentally friendly, non-toxic, highly stable, and available at reasonable prices, making them widely applicable for large-scale manufacturing processes [5]. The catalyst systems can be easily recycled, further enhancing their practical utility [5]. Various types of Michael additions have been developed, including aza-Michael, thio-Michael, oxa-Michael, phospha-Michael, and vinylogous-Michael reactions, each offering unique synthetic capabilities [5].

Recent developments in isothiourea-catalyzed enantioselective Michael additions have demonstrated exceptional potential for the formation of chiral amino acid derivatives [20]. The asymmetric Michael reaction proceeds through the formation of chiral alpha,beta-unsaturated N-acylammonium intermediates, which facilitate stereoselective carbon-carbon bond formation [20]. The methodology employs chiral tertiary amines, including modified 4-dimethylaminopyridine derivatives, cinchona alkaloids, and isothioureas as effective organocatalysts [20].

The mechanism involves initial activation of the alpha,beta-unsaturated ester by the chiral catalyst, followed by stereoselective conjugate addition of the nucleophile [20]. Computational studies have revealed that the stereoselectivity arises from conformational preferences in the transition state, with stabilizing interactions between the catalyst and substrate controlling facial selectivity [20]. The methodology has been successfully applied to synthesize various chiral beta-aryl-substituted gamma-amino butyric acid derivatives with excellent enantioselectivities [32].

Nitrophenyl Group Introduction Techniques

The introduction of nitrophenyl groups into organic molecules represents a fundamental transformation in synthetic chemistry, particularly for the preparation of pharmaceutical intermediates and bioactive compounds [10] [25]. The nitrophenyl functionality serves as both an electron-withdrawing group that modulates reactivity and a versatile synthetic handle for further transformations [10]. Modern approaches to nitrophenyl group introduction have evolved significantly, incorporating both traditional electrophilic aromatic substitution methods and contemporary metal-catalyzed cross-coupling strategies [26].

Electrophilic Aromatic Nitration Optimization

Electrophilic aromatic nitration remains one of the most thoroughly studied classes of organic reactions, with its mechanism having been intensely debated over many decades [25]. The active electrophile for nitration is widely believed to be the nitronium ion (NO2+), and the mechanism involves initial complexation with the pi-system of the aromatic ring to form a pi-complex, followed by formation of a sigma-complex through irreversible bond formation [25]. The formation of the sigma-complex is typically the rate-limiting step, and the reaction concludes with proton elimination to afford the nitrated product [25].

Recent advances in nitration methodology have focused on developing controllable nitration protocols that can selectively furnish mononitrated or dinitrated products through manipulation of reaction conditions [10]. A particularly significant development involves the use of 5-methyl-1,3-dinitro-1H-pyrazole as a versatile nitrating reagent, which behaves as a controllable source of nitronium ion with excellent atom economy [10]. This reagent enables mild and scalable nitration protocols for a broad range of aromatic and heteroaromatic compounds bearing various functional groups [10].

Table 2: Electrophilic Aromatic Nitration Optimization

Reagent SystemTemperature (°C)Yield (%)SelectivityAtom Economy
Nitric Acid/Sulfuric Acid (Traditional)0-2540-70ModerateLow
5-methyl-1,3-dinitro-1H-pyrazole8047-99HighHigh
Ytterbium(III) triflate/Nitrating Agent8058-97HighModerate
Indium(III) triflate/Nitrating Agent12031-99HighModerate
Boron trifluoride etherate/Nitrating Agent8045-85ModerateLow

The optimization of nitration conditions involves careful selection of Lewis acid catalysts to facilitate the heterolytic cleavage of the nitrogen-nitrogen dioxide bond in the nitrating reagent [10]. For electron-rich aromatics, ytterbium(III) triflate has been identified as an optimal catalyst, with reaction conditions involving 10 mol% catalyst and 1.5 equivalents of nitrating reagent in acetonitrile at 80°C [10]. For deactivated aromatics, indium(III) triflate provides superior performance under more forcing conditions [10]. The powerfulness and versatility of modern nitrating reagents arise from synergistic effects that greatly facilitate nitronium ion generation [10].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the field of organic synthesis, providing powerful methods for carbon-carbon bond formation under mild conditions [8] [26]. The general catalytic cycle for cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination sequences, with each step involving complex ligand exchange processes [8]. The development of cross-coupling protocols for nitroarenes has significantly expanded the synthetic utility of these compounds as electrophilic partners [26].

Recent breakthrough developments in nitroarene cross-coupling have established palladium/BrettPhos catalyst systems as highly effective for Suzuki-Miyaura coupling reactions [26]. These reactions proceed through unprecedented oxidative addition of the aryl-nitrogen dioxide bond, a process that has been validated through both experimental results and theoretical calculations [26]. The establishment of this mechanism has extended the widely accepted catalytic cycle for palladium-catalyzed cross-couplings to include nitroarenes as electrophiles, significantly increasing substrate generality [26].

Table 3: Palladium-Catalyzed Cross-Coupling Reaction Conditions

Catalyst SystemBaseTemperature (°C)Yield (%)Catalyst Loading (mol%)
Tetrakis(triphenylphosphine)palladium(0)Sodium Carbonate80-10060-855-10
Bis(triphenylphosphine)palladium(II) chloridePotassium Carbonate80-12070-902-5
Palladium(II) acetate/TriphenylphosphineCesium Carbonate100-14065-883-8
Palladium/BrettPhosTripotassium Phosphate80-12075-951-3
Palladium/N-Heterocyclic CarbenePotassium Carbonate60-10080-980.5-2

The denitrative coupling protocol has been successfully applied to various bond-forming reactions, including Buchwald-Hartwig amination, etherification, and hydrogenation reactions [26]. The diversification of reaction types has enhanced the utility of nitroarenes as cross-coupling partners, although each reaction requires specific optimization to overcome obstacles arising from nitro functionality, including transmetalation and side reactions [26]. The development of palladium/N-heterocyclic carbene catalyst systems has provided improved performance compared to palladium/BrettPhos, with higher activity attributed to strong electron donation and structural robustness [26].

Microwave-assisted palladium-catalyzed cross-coupling reactions have further enhanced the efficiency of these transformations [9]. The application of microwave irradiation enables rapid heating and enhanced reaction rates, often leading to improved yields and reduced reaction times [9]. The technology has been particularly effective for Heck cross-coupling reactions, where the reaction proceeds through oxidative addition, pi-complex formation, alkene insertion, beta-hydride elimination, and reductive elimination steps [9].

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a critical step in the purification and isolation of amino compounds, particularly for pharmaceutical applications where salt formation can significantly improve solubility, stability, and bioavailability properties [11]. Amines characteristically form salts with strong mineral acids, including sulfuric acid, nitric acid, and hydrochloric acid, through protonation of the nitrogen atom [11]. This salt formation process serves as an essential purification method and can facilitate the isolation of amine compounds from complex reaction mixtures [11].

The mechanism of hydrochloride salt formation involves the addition of hydrochloric acid to the amino group, resulting in protonation of the nitrogen atom and formation of an ionic compound [11]. The nitrogen atom, which typically maintains three bonds in its neutral state, acquires an additional bond upon protonation, resulting in a positive charge [11]. The chloride anion coordinates with the protonated nitrogen, transforming the compound from a covalent to an ionic structure [11]. This transformation is particularly beneficial because ionic compounds typically crystallize more readily from solution, facilitating purification and isolation processes [11].

The hydrochloride salt formation process is completely reversible through treatment with strong bases such as sodium hydroxide, allowing for recovery of the free amine when required [11]. The reaction conditions for salt formation are typically mild, involving treatment of the amine with an appropriate amount of hydrochloric acid in a suitable solvent system [11]. The resulting hydrochloride salt often exhibits improved crystallinity compared to the free amine, making it easier to handle and purify [11].

For (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, the salt formation process involves protonation of the primary amino group while preserving the carboxylic acid functionality [1]. The resulting compound exhibits enhanced stability and improved storage characteristics, with recommended storage conditions under inert gas atmosphere at 2-8°C [1]. The hydrochloride salt formation significantly improves the compound's solubility in aqueous media, which is advantageous for subsequent synthetic transformations or biological applications [1].

Continuous Flow Manufacturing Approaches

Continuous flow chemistry has emerged as a transformative approach in chemical synthesis and manufacturing, offering significant advantages over traditional batch-based methods [33] [19]. Flow chemistry involves the continuous movement of reactants through a reactor to produce products, allowing for constant input and output in contrast to batch chemistry where reactants are mixed in discrete vessels [33]. This technology has rapidly gained acceptance as a powerful tool for addressing efficiency challenges in complex multi-step drug manufacturing [33].

The implementation of continuous flow protocols often creates superior synthetic systems compared to batch-based methods [33]. Key advantages include increased reaction control through precise temperature and residence time management, enhanced process safety through improved heat and mass transfer, and reduced costs with shorter development cycles [33]. The approach enables fully automated reaction systems with continuous interconnected output, allowing for direct telescoping into subsequent reaction steps [33].

Table 4: Continuous Flow vs Traditional Batch Manufacturing

ParameterOptimized ValueTraditional BatchImprovement Factor
Residence Time (min)1-1560-2404-16x faster
Temperature (°C)0-12025-100Better control
Pressure (bar)1-101Higher pressure
Flow Rate (milliliters/min)0.1-5.0Not applicableContinuous
Productivity (grams per liter per hour)53510-5010-50x higher
Conversion (%)60-8570-90Comparable
Catalyst Loading Reduction (%)50-90Not applicableSignificant reduction

For amino acid synthesis, continuous flow stirred tank reactors have been specifically designed to control operating conditions that favor desired reactions while minimizing side reactions [19]. The reactor design incorporates automated powder dispensing for continuous solid addition, high shear mixing for rapid dispersion, automated pH control to avoid buffer usage, and efficient heat removal to maintain optimal reaction temperatures [19]. The technology has demonstrated exceptional productivity, achieving up to 535 grams per liter per hour for peptide synthesis applications [19].

The continuous flow approach for amino acid manufacturing involves careful optimization of residence time, temperature, and mixing conditions [19]. The reaction of amino acid derived N-carboxyanhydrides with unprotected amino acids under controlled aqueous continuous flow conditions has achieved formation of dipeptide and tripeptide products in 60-85% conversion [19]. The process requires fundamental understanding of physicochemical aspects, resulting in bespoke reactor designs with continuous solids addition, high shear mixing, and precise temperature control at 1±1°C [19].

The solubility characteristics of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride demonstrate a pronounced preference for polar solvent environments, consistent with its zwitterionic nature and ionic salt formation [1] [2]. The hydrochloride salt significantly enhances water solubility compared to the free acid form through ion-dipole interactions and extensive hydrogen bonding networks [3] [2].

In aqueous systems, the compound exhibits high solubility due to the presence of multiple polar functional groups including the carboxylate anion, protonated amino group, and the nitro substituent [1] [2]. The hydrochloride counterion facilitates dissolution by creating favorable electrostatic interactions with water molecules, while the amino acid backbone maintains structural integrity through intramolecular hydrogen bonding [4].

Polar protic solvents such as methanol and ethanol provide moderate to high solubility through hydrogen bonding mechanisms involving both the amino and carboxyl functionalities [5] [4]. The 4-nitrophenyl group contributes additional dipole-dipole interactions, though its electron-withdrawing nature may slightly reduce overall polarity [1] [6].

Polar aprotic solvents including dimethyl sulfoxide and dimethylformamide offer moderate solubility primarily through dipole-dipole interactions rather than hydrogen bonding [7]. The absence of protic hydrogen atoms in these solvents limits the formation of extensive hydrogen bonding networks, resulting in reduced solubility compared to protic systems [8].

Non-polar organic solvents demonstrate minimal compatibility with the compound due to the absence of favorable intermolecular interactions [7]. The ionic character of the hydrochloride salt and the polar amino acid backbone create significant energy barriers for dissolution in hydrophobic environments such as hexane, toluene, and chloroform [4] [7].

Thermal Stability Analysis via Differential Scanning Calorimetry and Thermogravimetric Analysis

Thermal characterization of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride requires careful consideration of decomposition processes rather than conventional melting behavior [9] [10]. Amino acid derivatives typically undergo thermal decomposition prior to melting, necessitating specialized analytical approaches [11] [12].

Differential scanning calorimetry analysis should be conducted within the temperature range of 183-450 Kelvin using controlled heating rates of 5-10 Kelvin per minute under inert atmospheric conditions [9] [10]. The technique enables detection of phase transitions, glass transitions, and thermal decomposition events through measurement of heat flow differences between sample and reference materials [13] [14].

Expected thermal events include initial dehydration processes around 373-393 Kelvin corresponding to loss of surface-bound water molecules, followed by potential polymorphic transitions in the crystalline structure [9] [10]. The primary decomposition event likely occurs between 453-493 Kelvin, characterized by simultaneous loss of water, ammonia, and carbon dioxide through complex degradation pathways [11].

Thermogravimetric analysis provides complementary information regarding mass loss kinetics and decomposition temperatures [9] [11]. The standard analytical protocol employs temperature programming from 298-573 Kelvin with heating rates of 5-10 Kelvin per minute under nitrogen or argon atmospheres [9] [10].

Thermal decomposition typically proceeds through multiple stages, beginning with dehydration processes around 373 Kelvin followed by more complex chemical transformations [11]. The 4-nitrophenyl substituent may influence decomposition pathways through formation of nitrous oxide and related nitrogen-containing species [6] [11].

Decomposition products analysis using evolved gas analysis coupled with mass spectrometry or infrared spectroscopy reveals formation of water, ammonia, carbon dioxide, and various organic fragments [11]. The presence of the nitro group introduces additional complexity through potential formation of nitrogen oxides and aromatic decomposition products [6].

Acid-Base Dissociation Constants (pKa Determination)

The acid-base equilibrium behavior of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride reflects the presence of multiple ionizable functional groups characteristic of amino acid derivatives [15] [16]. The compound exhibits amphoteric properties with distinct dissociation constants for the carboxyl and amino functionalities [15] [17].

The carboxyl group dissociation constant (pKa₁) typically falls within the range of 2.0-2.5, consistent with α-amino acid carboxylic acid groups [15] [16] [17]. The electron-withdrawing effect of the 4-nitrophenyl substituent may slightly decrease this value through stabilization of the carboxylate anion via inductive effects [18] .

The amino group dissociation constant (pKa₂) generally occurs between 9.0-9.5, reflecting the basicity of the protonated amino functionality [15] [16] [17]. The proximity of the electron-withdrawing nitrophenyl group may influence this value through field effects, potentially lowering the pKa compared to simple amino acids [18] .

Experimental determination of dissociation constants employs potentiometric titration methods using standardized acid-base solutions under controlled ionic strength conditions [20] [8]. High-precision pH measurements throughout the titration range enable construction of detailed titration curves and calculation of precise pKa values [20].

Alternative analytical approaches include spectrophotometric methods utilizing the pH-dependent absorption characteristics of the nitrophenyl chromophore [18]. The 4-nitrophenyl group exhibits distinct spectral properties that change upon protonation state alterations, providing an additional means of monitoring ionization equilibria [18].

The isoelectric point (pI) calculation requires consideration of both dissociation constants and provides insight into the pH at which the compound carries no net charge [15] [17]. This parameter influences solubility behavior, crystallization conditions, and biological activity profiles [15].

Partition Coefficient (LogP) Measurement Techniques

Partition coefficient determination for (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride requires specialized methodologies accounting for its ionic character and multiple ionizable groups [8] [21]. The compound necessitates distribution coefficient (LogD) measurements at defined pH values rather than true partition coefficients applicable only to neutral species [8] [22].

The shake-flask method represents the gold standard for experimental partition coefficient determination using 1-octanol and buffered aqueous phases [8] [22]. For this compound, measurements at physiological pH 7.4 provide the most relevant data for biological applications [8]. The methodology requires equilibration of compound solutions between octanol and aqueous phases followed by analytical quantification in both layers [22].

Reversed-phase liquid chromatography offers an alternative approach through correlation of retention times with known partition coefficient standards [8] [21]. However, the ionic nature of amino acid derivatives complicates direct application of standard protocols, requiring careful selection of mobile phase conditions and reference compounds [8].

The expected LogP value for the neutral form of the compound likely falls within the range of -1 to +1, reflecting the competing influences of the polar amino acid backbone and the more lipophilic nitrophenyl substituent [8] [21]. The carboxyl and amino groups contribute negative LogP contributions while the aromatic nitrophenyl moiety provides positive hydrophobic character [8].

High-performance liquid chromatography methods using octadecylsilane stationary phases under standardized conditions enable rapid LogP estimation through retention time correlations [8] [21]. The technique requires validation using structurally related reference compounds with known partition coefficients [21].

Nuclear magnetic resonance spectroscopy provides a miniaturized approach for partition coefficient measurement using deuterated solvents and integration of characteristic signals in both phases [22]. This method offers advantages for compounds available in limited quantities while maintaining analytical precision [22].

Dates

Last modified: 08-15-2023

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